3-methoxy-N-(6-methylpyridin-2-yl)-2-naphthamide
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Overview
Description
3-methoxy-N-(6-methylpyridin-2-yl)-2-naphthamide is a complex organic compound that features a naphthalene core substituted with a methoxy group and an amide linkage to a methylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(6-methylpyridin-2-yl)-2-naphthamide typically involves the following steps:
Formation of the Naphthamide Core: The naphthalene core is functionalized with a methoxy group at the 3-position. This can be achieved through electrophilic aromatic substitution reactions.
Amide Bond Formation: The functionalized naphthalene is then reacted with 6-methyl-2-pyridinecarboxylic acid or its derivatives to form the amide bond. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(6-methylpyridin-2-yl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: 3-hydroxy-N-(6-methylpyridin-2-yl)-2-naphthamide.
Reduction: 3-methoxy-N-(6-methylpyridin-2-yl)-2-naphthylamine.
Substitution: Various substituted naphthamide derivatives depending on the nucleophile used.
Scientific Research Applications
3-methoxy-N-(6-methylpyridin-2-yl)-2-naphthamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(6-methylpyridin-2-yl)-2-naphthamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-(1-(pyridin-2-yl)ethylidene)benzohydrazonato: Similar structure with a benzohydrazonato moiety.
3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a bromine and boron moiety.
N-(amino(pyrazin-2-yl)methylene)-6-methylpyridin-1-ium-3-carbohydrazonate: Features a pyrazinyl and carbohydrazonate group.
Uniqueness
3-methoxy-N-(6-methylpyridin-2-yl)-2-naphthamide is unique due to its specific combination of a naphthalene core with a methoxy group and an amide linkage to a methylpyridine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
3-methoxy-N-(6-methylpyridin-2-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-6-5-9-17(19-12)20-18(21)15-10-13-7-3-4-8-14(13)11-16(15)22-2/h3-11H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHMOLNSPDSIFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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